N-Methylisoleucine

Description

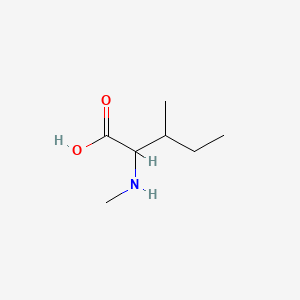

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPIYJQBLVDRRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Significance in Contemporary Chemical Biology Research

The incorporation of N-methylated amino acids, such as N-Methylisoleucine, into peptide structures is a key strategy in modern chemical biology and drug discovery. nih.govpeptide.com This modification imparts valuable physicochemical properties that address some of the inherent limitations of peptide-based therapeutics.

N-methylation of the peptide backbone introduces conformational rigidity and can enhance metabolic stability by providing resistance to proteolytic enzymes. nih.govacs.org This increased stability translates to a longer in vivo half-life, a crucial attribute for effective drug candidates. peptide.com Furthermore, the addition of the methyl group increases the lipophilicity of the peptide, which can improve its ability to permeate cell membranes and cross biological barriers like the blood-brain barrier. peptide.comnih.gov

The unique properties of N-methylated amino acids make them valuable building blocks in the combinatorial synthesis of peptide libraries. nih.gov The ability to selectively introduce this compound allows for the creation of diverse molecular scaffolds with enhanced drug-like properties. nih.gov These libraries are instrumental in screening for new potential drugs, including enzyme inhibitors and receptor antagonists and agonists. nih.gov For instance, backbone N-methylation is a common feature in cyclic peptide natural products that exhibit good membrane permeability and oral bioavailability. nih.gov Researchers leverage this by creating N-methyl-rich cyclic peptides to discover new orally bioavailable therapeutic scaffolds. nih.gov

Natural Occurrence and Biosynthetic Context of N Methylisoleucine in Specialized Metabolites

Chemical Synthesis Strategies for this compound

Chemical synthesis provides a versatile platform for producing this compound, allowing for precise control over stereochemistry and the introduction of various protecting groups necessary for further applications like peptide synthesis.

Enantioselective and Stereoselective Synthesis

The stereochemistry of this compound, which has two chiral centers, is crucial for its biological activity. Therefore, developing synthetic routes that control both enantioselectivity and diastereoselectivity is paramount.

A concise asymmetric synthesis of L-β-methylisoleucine has been demonstrated, highlighting a diastereoselective approach. nih.gov This method utilizes a chiral glycine (B1666218) equivalent, (S)-5,6-Dihydro-2H-5-phenyloxazin-2-one, which undergoes a highly diastereoselective addition with dimethylallyltributylstannane. nih.gov The resulting product is then converted through hydrogenation and acid hydrolysis to yield optically pure L-β-methylisoleucine hydrochloride. nih.gov This strategy is advantageous as it allows for the preparation of specific stereoisomers, which is often a limitation in biotechnological methods that are restricted by enzyme enantiospecificity. nih.gov

General chemo-enzymatic strategies have also been developed for producing enantiomerically pure β-branched α-amino acids. acs.orgcapes.gov.br One such method starts with a readily available amino acid like L-threonine methyl ester to produce didehydroamino acid intermediates. acs.orgcapes.gov.br These intermediates can then undergo asymmetric hydrogenation using chiral rhodium catalysts, such as [Rh(R,R)-Et-DuPhos(COD)]BF₄ or its (S,S)-enantiomer, to yield specific diastereoisomers of the target β-branched amino acid after hydrolysis. acs.orgcapes.gov.br

Synthesis of N-Acyl Isoleucines and Related Derivatives

N-acyl isoleucines are another important class of derivatives with applications ranging from surfactants to potential roles in mitochondrial respiration. nih.govresearchgate.net The synthesis of these compounds is typically achieved by acylating the amino group of isoleucine with an acyl chloride.

A common method for this transformation is the Schotten-Baumann reaction. researchgate.net In this procedure, isoleucine is dissolved in a mixture of an organic solvent (like acetone) and water containing a base, such as potassium carbonate (K₂CO₃). nih.gov The acyl chloride is then added, and the reaction proceeds at room temperature. nih.gov This method has been successfully used to prepare a variety of sodium N-acyl isoleucines using fatty acid chlorides derived from natural sources like coconut, palm, and jatropha oils. researchgate.net

| Acyl Source (Oil) | Reaction Method | Product Class |

| Coconut Oil | Schotten-Baumann | Sodium N-acyl isoleucine |

| Palm Kernel Oil | Schotten-Baumann | Sodium N-acyl isoleucine |

| Jatropha Oil | Schotten-Baumann | Sodium N-acyl isoleucine |

| High Oleic Sunflower Oil | Schotten-Baumann | Sodium N-acyl isoleucine |

| Castor Oil | Thermal Condensation | Sodium N-acyl isoleucine |

This interactive table displays various natural oil sources used for the synthesis of Sodium N-Acyl Isoleucines and the corresponding reaction method.

Application of Protecting Groups in this compound Synthesis (e.g., Fmoc)

Protecting groups are essential tools in the synthesis of this compound, particularly when it is intended for incorporation into a peptide chain via solid-phase peptide synthesis (SPPS). The most widely used protecting group for the α-amino group in this context is the fluorenylmethyloxycarbonyl (Fmoc) group. nih.govnih.gov

The Fmoc group is favored due to several key characteristics:

Base Lability: It is stable under the acidic conditions used to cleave side-chain protecting groups but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov This orthogonality allows for selective deprotection of the N-terminus during each coupling cycle in SPPS.

Enhanced Properties: The presence of the Fmoc group on N-methyl-L-isoleucine enhances its stability and solubility, which facilitates smoother reactions and can lead to higher yields during peptide coupling processes. nih.gov

Fmoc-N-methyl-L-isoleucine is a key building block for creating bioactive peptides with improved pharmacological profiles. nih.gov In addition to Fmoc, other protecting group strategies are employed. For instance, a 2-chlorotrityl chloride (2-CTC) resin can be used as a temporary protecting group for the carboxylic acid function during N-methylation on a solid support. researchgate.net This approach allows for the efficient methylation of the amino acid while it is anchored to the resin, and the resin can often be reused, enhancing the cost-effectiveness of the synthesis. researchgate.net

Chemo-Enzymatic and Enzymatic Approaches to this compound Production

While chemical synthesis offers great versatility, chemo-enzymatic and purely enzymatic methods are gaining traction as they can provide high stereoselectivity under mild reaction conditions. nih.gov These approaches combine the flexibility of chemical synthesis with the unparalleled specificity of biological catalysts.

Recent breakthroughs have involved engineering enzymes to perform reactions on non-natural substrates. For example, a peptide α-N-methyltransferase, OphMA, which naturally methylates peptides fused to its C-terminus, has been engineered to methylate amide bonds involving non-proteinogenic amino acids. nih.gov This opens the door to the enzymatic N-methylation of chemically synthesized peptides containing residues like isoleucine, offering a novel route to complex N-methylated peptide structures. nih.gov

Another powerful chemo-enzymatic strategy involves the use of transaminases. One-pot methods have been developed where a diketoacid precursor is transformed into an imino acid by an enzymatic transamination step. nih.gov The intermediate imino acid can then be hydrogenated in the same pot using a chemical catalyst (e.g., PtO₂) to afford the final branched cyclic amino acid with high diastereoselectivity. nih.gov While not a direct synthesis of this compound, this illustrates the potential of combining enzymatic and chemical steps to construct complex amino acid scaffolds.

Furthermore, amino acid resolution procedures using enzymes like aminopeptidases from Pseudomonas putida or amidases from Mycobacterium neoaurum have been developed to separate enantiomers of amino acid amides, providing access to optically pure L- or D-amino acids. iupac.org Such enzymatic resolution techniques are crucial for obtaining the enantiomerically pure starting materials required for many of the stereoselective chemical syntheses.

Elucidation of Biosynthetic Pathways Incorporating N Methylisoleucine Residues

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis

Non-ribosomal peptide synthesis is a key mechanism for the production of bioactive metabolites in bacteria and fungi. wikibooks.org Unlike ribosomal protein synthesis, NRPS systems are independent of messenger RNA and are capable of incorporating a vast repertoire of non-standard amino acid monomers. wikipedia.orgwikibooks.org The modular nature of NRPS enzymes, where each module is responsible for the incorporation and potential modification of a single amino acid, allows for the assembly of complex peptide chains. nih.gov Modifications such as N-methylation are common and are catalyzed by specific domains within the NRPS architecture or by separate enzymes acting in concert with the main NRPS machinery. nih.govyoutube.com

Laxaphycins and dudawalamides represent two families of cyclic lipopeptides that incorporate N-methylisoleucine into their structures. These compounds are typically produced by cyanobacteria and exhibit a range of biological activities. The biosynthesis of these molecules is carried out by hybrid PKS/NRPS pathways, where polyketide synthases are responsible for the fatty acid portion and NRPS modules assemble the peptide chain. nih.gov

Laxaphycins: These cyclic peptides, produced by various cyanobacteria, feature a sequence of both proteinogenic and non-proteinogenic amino acids. For instance, laxaphycin B contains this compound alongside other unusual residues like 3-hydroxyleucine and 3-hydroxyasparagine. nih.gov The stereochemistry of the amino acid residues in laxaphycins is complex, with a mix of L- and D-configurations. In laxaphycin A, for example, the two isoleucine residues exist as diastereomers, with one having a (2S,3S)-configuration and the other a (2R,3S)-configuration. nih.gov This stereochemical diversity is a hallmark of NRPS-mediated biosynthesis.

Dudawalamides: This family of antiparasitic cyclic depsipeptides is isolated from the marine cyanobacterium Moorea producens. Their biosynthesis is also attributed to a hybrid NRPS-PKS pathway. researchgate.net The dudawalamides contain a unique 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) moiety and a peptide core that can include this compound. The presence of N-methylated amino acids in these structures highlights the role of specific N-methyltransferase domains within the dudawalamide NRPS gene cluster.

Table 1: Examples of this compound-Containing Cyclic Lipopeptides

| Compound Family | Producing Organism (Example) | Key Structural Features |

|---|---|---|

| Laxaphycins | Anabaena laxa | Cyclic dodecapeptides, contain a mix of L- and D-amino acids, fatty acid side chain. nih.gov |

| Dudawalamides | Moorea producens | Cyclic depsipeptides, contain Dhoya moiety, exhibit antiparasitic activity. researchgate.net |

Beyond cyclic lipopeptides, this compound is also a constituent of other important classes of non-ribosomal peptides, such as the actinomycins and ecumicin.

Actinomycins: These are potent anticancer agents produced by Streptomyces species. Their structure consists of a phenoxazinone chromophore to which two identical pentapeptide lactone rings are attached. These peptide rings contain N-methylated amino acids, including N-methyl-L-alloisoleucine. The biosynthesis of actinomycin (B1170597) involves an NRPS system where the methylation of the amino acid precursors is a key step.

Ecumicin: This is a potent anti-mycobacterial cyclic depsipeptide produced by the actinobacterium Nonomuraea sp.. researchgate.net Ecumicin is a tridecapeptide that features extensive N-methylation, including an this compound residue. researchgate.net The biosynthesis of ecumicin is carried out by a large NRPS complex, and its potent activity against Mycobacterium tuberculosis makes its biosynthetic pathway a subject of significant research interest. researchgate.net

Table 2: Examples of Other this compound-Containing Peptides

| Compound | Producing Organism (Example) | Biological Activity |

|---|---|---|

| Actinomycin D | Streptomyces antibioticus | Anticancer |

| Ecumicin | Nonomuraea sp. | Anti-mycobacterial researchgate.net |

Enzymatic N-Methylation Mechanisms in Amino Acid and Peptide Biogenesis

The N-methylation of amino acids in the context of non-ribosomal peptide biosynthesis is primarily catalyzed by S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases (NMTs). researchgate.net These enzymes transfer a methyl group from the activated methyl donor, SAM, to the amino group of the amino acid substrate. researchgate.net There are two main mechanisms by which this occurs in NRPS systems:

M-domains embedded within NRPS modules: In many bacterial NRPS systems, the N-methyltransferase activity is conferred by a distinct M-domain that is integrated within a larger NRPS module, typically situated between the core adenylation (A) and condensation (C) domains. nih.gov The A-domain first activates the specific amino acid as an aminoacyl-adenylate and tethers it to the peptidyl carrier protein (PCP) domain. The embedded M-domain then catalyzes the N-methylation of the PCP-bound amino acid. nih.gov

Standalone N-methyltransferases: In some cases, particularly in fungal NRPS systems, the N-methyltransferase is a discrete, standalone enzyme that is not physically part of the NRPS multienzyme complex. nih.gov This type of NMT acts in trans, methylating the free amino acid before it is recognized and incorporated by the NRPS. For example, in the biosynthesis of cycloaspeptides, a separate N-methyltransferase is responsible for methylating the amino acid precursors prior to their incorporation into the peptide chain. nih.gov

The choice between these two mechanisms has implications for the engineering of NRPS pathways to produce novel methylated peptides.

Precursor Utilization and Stereochemical Investigations in this compound Biosynthesis (e.g., Isoleucine Stereoisomers)

The biosynthesis of this compound residues in non-ribosomal peptides often involves the utilization of various stereoisomers of isoleucine as precursors. The stereochemical outcome of the final product is determined by the specificity of the enzymes in the biosynthetic pathway, including the adenylation domains of the NRPS and any associated epimerases.

Studies on the biosynthesis of actinomycin have shown that different stereoisomers of isoleucine, including L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine, can serve as precursors for the N-methyl-L-alloisoleucine residues found in the final molecule. This indicates a degree of flexibility in the precursor recognition by the actinomycin synthetase and the presence of enzymatic machinery capable of interconverting these stereoisomers.

In the case of laxaphycin A, the presence of both (2S,3S)-isoleucine and (2R,3S)-isoleucine (L-isoleucine and D-alloisoleucine, respectively) within the same molecule underscores the role of epimerization domains within the NRPS assembly line. nih.gov These domains can convert an L-amino acid, which is the form typically found in primary metabolism, into its D-epimer at a specific position in the growing peptide chain. The stereochemistry of the incorporated this compound is also tightly controlled by the specificity of the corresponding NRPS module.

Role of Isoleucine Biosynthesis Pathways in Cellular Metabolism and Redox Homeostasis

The biosynthesis of isoleucine, a branched-chain amino acid (BCAA), is intricately linked to central cellular metabolism and plays a role in maintaining redox homeostasis. researchgate.netnumberanalytics.com The catabolism of BCAAs, including isoleucine, generates intermediates that can feed into the tricarboxylic acid (TCA) cycle, contributing to energy production. numberanalytics.com Conversely, the biosynthesis of isoleucine consumes metabolic precursors and reducing equivalents, such as NADPH. researchgate.net

Recent research has highlighted the importance of the isoleucine biosynthesis pathway as an "electron sink" in certain metabolic contexts. numberanalytics.com For instance, under conditions of high light stress in photosynthetic bacteria, where an excess of reducing power is generated, the upregulation of the isoleucine biosynthesis pathway can help to consume this excess and maintain redox balance. numberanalytics.com This connection between BCAA metabolism and redox state is crucial for cellular health, as imbalances in redox homeostasis can lead to oxidative stress and cellular damage. researchgate.net

The availability of isoleucine from primary metabolism directly impacts the production of this compound-containing secondary metabolites. researchgate.net The metabolic state of the cell, including its redox balance, can therefore influence the flux through the isoleucine biosynthesis pathway and, consequently, the pool of precursors available for NRPS-mediated synthesis of complex natural products.

Conformational Landscape and Advanced Structural Characterization of N Methylisoleucine Containing Molecules

Spectroscopic Analysis of N-Methylisoleucine and its Peptide Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of this compound-containing peptides at atomic resolution. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can gain detailed insights into both backbone and side-chain conformations.

The ¹H and ¹³C NMR chemical shifts of the alpha-carbon (Cα) and its attached proton (Hα) are particularly sensitive to the local chemical environment and stereochemistry. For instance, studies differentiating between L-isoleucine and its diastereomer, D-allo-isoleucine, in peptides have shown that the chemical shifts of the Hα and Cα are distinct. In one such analysis, the Hα chemical shift for D-allo-isoleucine was consistently found at a higher frequency (downfield) compared to L-isoleucine, while the ¹³C chemical shift of the Cα was observed at a lower frequency (upfield). researchgate.net These observable differences underscore NMR's sensitivity to subtle stereochemical variations, a principle that extends to the analysis of N-methylated residues. researchgate.net

The introduction of the N-methyl group has several key effects observable by NMR:

Cis/Trans Isomerism: The tertiary amide bond formed by N-methylation can exist in either a cis or trans conformation, with a lower energy barrier for isomerization compared to the secondary amide bond in non-methylated peptides. This often results in two distinct sets of NMR signals for the residues adjacent to the N-methylated site, corresponding to the two isomers. nih.gov

Chemical Shift Perturbations: The N-methyl group itself gives rise to a characteristic singlet in the ¹H NMR spectrum. Its presence also influences the chemical shifts of nearby protons, including the Hα of its own residue and the preceding residue in the peptide sequence.

NOE-Based Restraints: The isoleucine δ1 methyl group is located approximately 3.7 Å from the peptide backbone, facilitating the observation of NOEs to other side chains that are distant in the primary sequence but close in three-dimensional space. utoronto.ca These long-range NOEs are crucial for determining the global fold of the peptide.

For larger proteins and peptide conjugates, selective isotopic labeling schemes are often employed to simplify complex spectra. utoronto.caresearchgate.net For example, proteins can be expressed in deuterated media with specific ¹³C-labeled precursors to selectively introduce ¹³C at the methyl groups of isoleucine, leucine, and valine. researchgate.net This allows for specialized NMR experiments that correlate methyl groups with backbone carbonyls, providing valuable structural restraints. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for the α-CH Group of Isoleucine and allo-Isoleucine Derivatives in CDCl₃ This table illustrates the sensitivity of NMR to the stereochemistry at the α- and β-carbons, a key aspect in the detailed analysis of amino acid residues within peptides. A similar level of detailed analysis is applied to N-methylated residues to determine their conformational impact.

| Compound | Diastereomer | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| N-Acetyl-isoleucine methyl ester | L-Isoleucine | 4.63 | 57.1 |

| N-Acetyl-isoleucine methyl ester | D-allo-Isoleucine | 4.74 | 56.5 |

| N-Boc-isoleucine | L-Isoleucine | 4.31 | 58.7 |

| N-Boc-isoleucine | D-allo-Isoleucine | 4.40 | 58.0 |

| N-Fmoc-isoleucine | L-Isoleucine | 4.39 | 58.8 |

| N-Fmoc-isoleucine | D-allo-Isoleucine | 4.46 | 58.0 |

| Data sourced from research on isoleucine diastereoisomers. researchgate.net |

Infrared (IR) and Circular Dichroism (CD) spectroscopy are complementary techniques used to assess the secondary structure of peptides.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. In peptides, the amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone, is particularly informative. mpg.de The precise frequency of the amide I band is sensitive to the peptide's secondary structure, as different structures (e.g., α-helices, β-sheets, turns, and random coils) produce distinct hydrogen-bonding patterns that influence the carbonyl bond strength. mpg.denih.gov For example, a band between 1635 and 1640 cm⁻¹ is often correlated with β-turns. nih.gov Gas-phase IR spectroscopy can be used to study the intrinsic structures of isolated peptides free from solvent interactions, providing a benchmark for understanding conformational preferences. mpg.deru.nl

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. In the far-UV region (typically 190–250 nm), the CD spectrum is dominated by the peptide backbone and provides a characteristic signature for different secondary structures. mdpi.com α-Helices, β-sheets, and random coils each have distinct CD spectra, allowing for the estimation of the percentage of each structural type within a peptide. nih.gov CD spectroscopy is highly effective for monitoring conformational changes, such as the transition from a random coil to an α-helix upon a peptide binding to a membrane. nih.gov In the context of this compound, CD can reveal how N-methylation disrupts or promotes specific secondary structures. For example, N-methylation can reinforce turn conformations, a change that would be observable in the CD spectrum. nih.gov

Table 2: Characteristic Infrared Amide I Frequencies for Common Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650–1658 |

| β-Sheet (antiparallel) | 1610–1640 and ~1690 |

| β-Turn | 1635–1640 and 1660–1685 |

| Random Coil | 1640–1650 |

| These frequency ranges are general indicators and can be influenced by the solvent, side chains, and specific peptide sequence. nih.govnih.gov |

Computational and Theoretical Approaches to Conformational Analysis

Computational methods are essential for exploring the vast conformational space available to a flexible molecule like an this compound-containing peptide. These approaches complement experimental data by providing detailed energetic and structural information.

Ab initio (from first principles) molecular orbital calculations solve the Schrödinger equation without relying on empirical parameters, offering a highly accurate method for studying molecular conformations. albany.educooper.edu These calculations are used to explore the potential energy surface (PES) of a molecule, identifying low-energy (stable) conformers and the energy barriers between them.

A comprehensive ab initio study on N-acetyl-L-isoleucine-N-methylamide, a model for an this compound residue in a peptide, revealed a significant degree of molecular flexibility. researchgate.net The calculations, performed at the RHF/3-21G and RHF/6-31G(d) levels of theory, explored all backbone (φ, ψ) and side-chain (χ) torsional angles. researchgate.net The results showed that interactions between the side-chain and the peptide backbone play a crucial role in stabilizing the low-energy conformations. researchgate.net Such calculations can map the conformational changes that occur upon chemical modifications, predicting how N-methylation alters the preferred backbone and side-chain orientations. researchgate.net

While ab initio methods are highly accurate, they are computationally expensive. For larger systems, molecular mechanics (MM) and molecular dynamics (MD) simulations are more feasible. nih.gov

Molecular Mechanics (MM) uses a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid energy minimization to find stable conformations.

Molecular Dynamics (MD) Simulations use the same force fields to calculate the forces on atoms and then solve Newton's equations of motion, simulating the movement of the molecule over time. nih.gov This provides a dynamic picture of the conformational landscape, revealing not only the stable states but also the transitions between them. MD simulations are particularly useful for:

Understanding the dynamic behavior of a peptide in a solvent or interacting with a biological target like a membrane. nih.gov

Exploring how N-methylation affects the flexibility of the peptide backbone and the range of motion of the isoleucine side chain.

Calculating thermodynamic properties, such as the free energy difference between different conformational states. nih.gov

Together, these computational tools provide a powerful framework for interpreting experimental data and building a comprehensive model of the conformational preferences of this compound-containing peptides. nih.gov

Conformational Effects of N-Methylation on Peptide Backbone and Side-Chain Structures

The introduction of a methyl group at the amide nitrogen of isoleucine imposes significant steric and electronic constraints that reshape the peptide's conformational landscape.

The most direct effect on the peptide backbone is the loss of the amide proton. This has two major consequences:

Elimination of a Hydrogen Bond Donor: The amide proton is a critical hydrogen bond donor in the formation of canonical secondary structures like α-helices and β-sheets. Its removal by N-methylation disrupts these structures. nih.gov

Creation of a Tertiary Amide: The resulting tertiary amide bond has a lower rotational barrier for cis-trans isomerization. This introduces a greater degree of flexibility and can lead to a dynamic equilibrium of multiple conformers. nih.gov

Furthermore, the steric bulk of the N-methyl group restricts the allowable values of the backbone dihedral angles (φ and ψ). researchgate.net This steric hindrance often prevents the peptide from adopting compact secondary structures, favoring instead more extended or turn-like conformations. nih.govresearchgate.net

Modulation of Beta-Turn Formations and Helical Propensities

The incorporation of an N-methyl group on the amide nitrogen of an amino acid residue, such as in this compound, introduces significant local conformational constraints that profoundly influence the secondary structure of peptides. This modification impacts the formation of both β-turns and helical structures.

The N-methylation of a peptide backbone removes the amide proton, thereby eliminating its ability to act as a hydrogen bond donor. It also introduces steric hindrance that restricts the allowable values of the backbone dihedral angles, phi (φ) and psi (ψ). These combined effects make N-methylated residues potent modulators of peptide conformation. nih.gov

Beta-Turn Formations

A β-turn is a structural motif involving four consecutive amino acid residues (i, i+1, i+2, and i+3) where the polypeptide chain reverses its direction. wikipedia.orgplos.org The presence of an N-methylated residue, particularly at the i+1 or i+2 position, can favor the formation of β-turns. nih.gov The steric constraints imposed by the N-methyl group can pre-organize the peptide backbone into a folded conformation conducive to the formation of the characteristic i to i+3 hydrogen bond. nih.govnih.gov However, the specific type of β-turn and its stability are highly dependent on the position of the N-methylated residue and the nature of its side chain. nih.gov

In the case of this compound, the bulky, β-branched side chain, in conjunction with the N-methyl group, creates significant steric crowding. This can destabilize certain turn types while promoting others. Research on peptides containing other N-methylated amino acids with bulky side chains, such as N-methylvaline, has shown that branching at the β-carbon of the side chain can destabilize β-turn conformations in some contexts. nih.govresearchgate.net The precise influence of this compound depends on the surrounding sequence and is an area of specific interest in peptide design. Computational studies on model dipeptides have shown that N-methylation can dramatically alter the tendency to adopt β-turn conformations, with the effect being highly dependent on the stereochemistry and local environment. nih.gov

Helical Propensities

The intrinsic helical propensity of an amino acid refers to its tendency to favor the formation of an α-helix. Isoleucine itself is considered a moderate to poor helix-former due to the steric clash between its β-branched side chain and the preceding turn of the helix. nih.govnih.gov The introduction of an N-methyl group further decreases this propensity.

The primary reasons for the helix-destabilizing effect of this compound are twofold:

Loss of Hydrogen Bonding Capability : The amide proton is a crucial hydrogen bond donor in the i to i+4 hydrogen bonding pattern that stabilizes the α-helix. N-methylation removes this proton, directly disrupting the helical structure at that position.

Steric Hindrance : The N-methyl group introduces additional steric bulk, which restricts the backbone to conformations often incompatible with the canonical φ (−60°) and ψ (−45°) angles of an α-helix.

Studies on alanine-based peptides, which are used to measure the intrinsic helical propensities of guest residues, have consistently shown that N-methylated amino acids are strong helix-breakers. stanford.eduvub.be Therefore, this compound is not typically incorporated to promote helicity but rather to introduce a "kink" or to terminate a helical segment at a specific point.

The following table summarizes the general effects of N-methylation on peptide secondary structures.

| Structural Feature | Effect of this compound Incorporation | Rationale |

| β-Turn | Can promote or modulate turn formation, depending on position | Steric constraints pre-organize the backbone; bulky side chain influences turn-type preference. nih.govnih.gov |

| α-Helix | Strongly destabilizes or terminates helical structure | Loss of essential N-H hydrogen bond donor; steric hindrance restricts backbone to non-helical dihedral angles. stanford.eduvub.be |

Cis/Trans Amide Bond Isomerization Dynamics

A standard secondary amide (peptide) bond overwhelmingly adopts the trans conformation (ω ≈ 180°) due to its greater thermodynamic stability over the cis conformation (ω ≈ 0°). The trans isomer is typically favored by approximately 1000:1. nih.gov However, the N-methylation of the peptide bond to create a tertiary amide, as in an Xaa-N-Me-Ile linkage, dramatically alters this energetic landscape.

The steric repulsion between the α-carbon substituents of adjacent residues, which strongly disfavors the cis form in secondary amides, is more balanced in tertiary amides. Here, the repulsion is between the preceding residue's α-carbon and the N-methyl group in the trans form, versus the repulsion between the two adjacent α-carbons in the cis form. This results in a much smaller energy difference between the two isomers, leading to a significant population of the cis conformer at equilibrium. nih.gov

The cis/trans ratio is highly sensitive to the nature of the amino acid side chains, the preceding residue, and the solvent environment. nih.govnd.edu For N-methylated amino acids, the population of the cis isomer can range from a few percent to over 50%. nih.gov The bulky side chain of isoleucine would be expected to play a significant role in determining the precise equilibrium.

The interconversion between the cis and trans isomers is a dynamic process that occurs on the NMR timescale. The energy barrier for this isomerization is typically in the range of 16-20 kcal/mol, which is low enough to allow for interconversion at room temperature but slow enough to often permit the direct observation of both distinct species by NMR spectroscopy. nd.eduuoa.gr This isomerization process is a key determinant of the conformational dynamics of N-methylated peptides and can be critical for their biological activity, as different isomers may present different side-chain orientations for receptor binding. nih.govnih.gov

The table below presents representative data on the cis-amide bond population for various N-acetyl-N-methylamino acid amides, illustrating the influence of the side chain on the isomerization equilibrium.

| N-Methylated Residue | Solvent | Cis Isomer Population (%) |

| Ac-NMe-Ala-NHMe | CDCl₃ | 12 |

| Ac-NMe-Val-NHMe | CDCl₃ | 4 |

| Ac-NMe-Leu-NHMe | CDCl₃ | 14 |

| Ac-NMe-Phe-NHMe | CDCl₃ | 28 |

| Ac-(Z)-Δ(Me)Phe-NHMe | CDCl₃ | >95 nih.gov |

Data adapted from studies on model peptides; values can vary based on specific peptide sequence and conditions. nih.gov

These data show that the steric and electronic properties of the side chain significantly influence the cis/trans equilibrium. While specific data for this compound in a comparable series is not detailed in the cited literature, the behavior of N-methylvaline, another β-branched amino acid, suggests that steric hindrance from the bulky side chain can disfavor the cis conformation compared to residues with less bulky or unbranched side chains like N-methylalanine or N-methylleucine. Conversely, residues with aromatic side chains, like N-methylphenylalanine, show a higher propensity for the cis state. nih.gov

Strategic Integration of N Methylisoleucine in Peptide and Peptidomimetic Design

Efficiency and Fidelity of N-Methylisoleucine Incorporation in Peptide Synthesis

The successful synthesis of peptides containing this compound hinges on overcoming the steric challenges posed by the N-methyl group. This requires specialized approaches in both biological and chemical synthesis methods to ensure efficient and accurate incorporation.

The ribosomal synthesis of peptides containing N-methylated amino acids, including this compound, presents a significant challenge due to the low binding affinity of their corresponding aminoacyl-tRNAs to the elongation factor-Tu (EF-Tu). nih.gov However, engineered in vitro translation systems have demonstrated the feasibility of incorporating such modified amino acids. By utilizing an engineered EF-Tu variant, known as EF-Sep, researchers have enhanced the ribosomal incorporation of N-methyl-L-α-amino acids with negatively charged side chains. nih.gov While this study focused on N-methyl-aspartic acid (MeAsp) and N-methyl-glutamic acid (MeGlu), the principles can be extended to other N-methylated amino acids. nih.gov The engineered system, which omits certain proteinogenic amino acids and their synthetases, allows for the reprogramming of codons to specify the incorporation of the non-canonical amino acid. nih.gov For instance, model macrocyclic peptides have been successfully synthesized ribosomally, incorporating multiple N-methylated residues, showcasing the potential of these engineered systems to expand the chemical diversity of ribosomally produced peptides. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and peptidomimetic construction. However, the incorporation of N-methylated amino acids like this compound introduces significant synthetic hurdles. The N-methyl group provides steric hindrance, which can lead to low coupling yields and an increased risk of racemization at the preceding amino acid residue. researchgate.net

The coupling of an amino acid to an N-methylated residue is particularly challenging and can result in incomplete reactions. researchgate.netnih.gov To address this, highly efficient coupling reagents are necessary. Reagents based on 7-Aza-1-hydroxybenzotriazole (HOAt), such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or PyBOP/HOAt, have proven to be among the most effective for these difficult couplings. nih.govresearchgate.net Deletions of residues adjacent to N-methylated amino acids, especially sterically hindered ones like N-methyl-valine (N(Me)-Val) and N-methyl-isoleucine (N(Me)-Ile), are a known issue even with robust coupling agents. researchgate.net

Racemization is another critical concern during peptide synthesis. The use of in situ-generated Fmoc-protected amino acid chlorides has been shown to be an efficient method for the racemization-free incorporation of N-methyl amino acids. researchgate.net An alternative approach to suppress racemization involves using a thiol-labile amino protecting group, 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), which can be removed under nearly neutral conditions, thus minimizing the risk of epimerization. nih.gov A stepwise coupling strategy is generally recommended over convergent segment coupling to further minimize the risk of racemization. researchgate.net

Table 1: Coupling Reagents for N-Methylated Amino Acid Incorporation in SPPS This table is interactive. Users can sort the data by clicking on the column headers.

| Coupling Reagent | Description | Application Notes |

|---|---|---|

| PyAOP | (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate | Considered a highly promising reagent for coupling N-methylamino acids. nih.gov |

| PyBOP/HOAt | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole | Widely used for incorporating sterically hindered N-methyl amino acids. nih.govresearchgate.net |

| HCTU | N-[(1H-6-chlorobenzotriazol-1-yl)(dimethylamino)-methylene]-N-methyl methanaminium hexafluorophosphate N-oxide | A common coupling activator used in automated microwave peptide synthesis. ejbiotechnology.info |

| DIC/OxymaPure® | N,N'-diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Used as an activator system in microwave-assisted SPPS. ejbiotechnology.info |

Rational Design of this compound-Containing Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. mdpi.comcore.ac.uk The rational design of peptidomimetics containing this compound leverages the unique properties conferred by N-methylation to overcome the limitations of natural peptides. mdpi.com

N-methylation is a key strategy in structure-activity relationship studies to create analogs with better therapeutic profiles. mdpi.com By replacing a standard amino acid with its N-methylated counterpart, such as isoleucine with this compound, designers can introduce conformational constraints. This reduces the flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, thereby increasing receptor affinity and selectivity. mdpi.com

The design process often starts with identifying a bioactive peptide sequence. nih.govnih.gov Strategies for creating peptidomimetics from this sequence include:

Backbone Modification: Introducing N-methylation to restrict torsion angles and protect against enzymatic degradation. mdpi.com

Conformational Mimicry: Using computational methods and structural data to design scaffolds that present the key side chains (like that of this compound) in the correct spatial orientation to mimic secondary structures such as α-helices or β-turns. nih.govchemrxiv.org

A successful example of this approach involved the N-methylation of a tetrapeptide, which led to an analog with high-affinity binding to influenza virus hemagglutinin and potent antiviral activity. mdpi.com This highlights how the strategic placement of an N-methylated residue can significantly enhance the therapeutic potential of a peptide lead.

Influence of this compound on Peptide Stability and Molecular Interactions

The introduction of an N-methyl group on the peptide backbone has profound consequences for the molecule's stability and its ability to engage in molecular interactions.

N-methylation enhances metabolic stability by making the adjacent peptide bond resistant to cleavage by proteolytic enzymes. researchgate.netmdpi.com This increased stability is a primary driver for incorporating N-methylated amino acids into therapeutic peptide candidates. nih.gov

Furthermore, the increased lipophilicity resulting from N-methylation can influence properties like membrane permeability. researchgate.net However, the conformational changes can also be beneficial. By constraining the peptide backbone, N-methylation can reduce the entropic penalty of binding to a target, potentially leading to higher affinity. nih.gov It can also improve selectivity between different receptor subtypes, as demonstrated with a cyclic hexapeptide integrin antagonist. nih.gov The presence of multiple N-methylated residues can lead to multiple conformers that are slow to interconvert, which can be observed as multiple peaks during HPLC purification. researchgate.netnih.gov

Table 2: Effects of this compound Incorporation on Insulin Analog Properties This table is interactive. Users can sort the data by clicking on the column headers.

| Analog | Modification | Receptor Binding Affinity (%) | Lipogenesis Stimulation (%) | Immunoassay Potency (%) |

|---|---|---|---|---|

| [MeIle²-A]insulin | Isoleucine at A2 replaced with this compound | 4.6 ± 2.3 | 5.4 ± 0.3 | 13 |

| [MeVal³-A]insulin | Valine at A3 replaced with N-Methylvaline | 1.0 ± 0.3 | 2.1 ± 0.2 | 11 |

Data relative to natural insulin. Source: nih.gov

Advanced Analytical Methodologies for N Methylisoleucine Profiling

High-Resolution Chromatographic and Mass Spectrometric Techniques

High-resolution techniques combining liquid chromatography for separation with mass spectrometry for detection are the cornerstone of modern N-Methylisoleucine analysis. These methods offer the high sensitivity and selectivity required to distinguish MeIle from a complex background of other metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the targeted and non-targeted analysis of this compound. In metabolomics, which involves the comprehensive profiling of small molecule metabolites, LC-MS/MS is employed to identify and quantify hundreds to thousands of compounds in a single run. nih.govebm-journal.org For this compound, LC separation is typically achieved using reversed-phase or mixed-mode chromatography columns that can retain polar compounds like amino acids. lcms.cz The separation of isobaric amino acids—those with the same mass, such as leucine, isoleucine, and alloisoleucine—is a significant challenge that can be overcome with optimized chromatography or specific mass spectrometric techniques. lcms.cznih.gov

Once separated, the compound is ionized, commonly using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is measured. For this compound (C₇H₁₅NO₂), the protonated molecule [M+H]⁺ has a calculated m/z of approximately 146.1176. nih.gov In tandem mass spectrometry (MS/MS), this precursor ion is isolated and fragmented to produce a characteristic pattern of product ions, which serves as a structural fingerprint for confident identification. nih.govhmdb.ca This process, often performed in selected-reaction-monitoring (SRM) mode for targeted analysis, provides high specificity and sensitivity. ebm-journal.org Non-targeted metabolomics approaches can identify this compound as part of a broader metabolic snapshot, correlating its presence with specific physiological or pathological states. mdpi.commdpi.com

Table 1: Experimental LC-MS/MS Fragmentation Data for this compound [M+H]⁺ This table presents characteristic product ions observed in tandem mass spectrometry (MS²) experiments for the this compound precursor ion [M+H]⁺ at an m/z of ~146.117. The relative intensity of these fragments is dependent on the collision energy used.

| Precursor Ion (m/z) | Precursor Type | Collision Energy (V) | Instrument Type | Top 5 Product Ions (m/z) and Relative Intensity | Data Source |

| 146.1167 | [M+H]⁺ | 20 | LC-ESI-QTOF | 100.1123 (100), 116.9081 (4.82), 134.9198 (4.33), 119.9211 (2.68), 118.9100 (2.12) | PubChem nih.gov |

| 146.1167 | [M+H]⁺ | 40 | LC-ESI-QTOF | 116.9078 (100), 120.9267 (73.88), 100.1105 (70.08), 100.9131 (29.60), 118.9117 (26.83) | PubChem nih.gov |

Mass spectrometry fingerprinting refers to the use of a molecule's unique fragmentation pattern as an identifier. hmdb.ca For this compound, the MS/MS spectrum is its fingerprint. This fingerprint can be compared against spectral libraries for rapid identification. hmdb.ca

Molecular networking is a bioinformatic approach that organizes large-scale tandem mass spectrometry data by clustering molecules with similar fragmentation patterns. researchgate.netyoutube.com This technique operates on the principle that structurally related molecules will produce similar MS/MS spectra. researchgate.net In a molecular networking analysis, each spectrum is represented as a node, and the similarity between spectra is represented by the connection (edge) between nodes. This results in the formation of clusters of structurally analogous compounds. youtube.com This method is particularly powerful in non-targeted metabolomics for identifying novel or unexpected derivatives of known compounds. For instance, this compound could be identified within a cluster of other amino acids, even if its authentic standard is not present in the spectral library, by its proximity to the node for isoleucine or other methylated amino acids. This approach facilitates the dereplication of known compounds and the annotation of unknown but related molecules in complex biological extracts. researchgate.net

Stereochemical Assignment and Chiral Analysis of this compound

Like its parent compound isoleucine, this compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers: N-methyl-L-isoleucine, N-methyl-D-isoleucine, N-methyl-L-allo-isoleucine, and N-methyl-D-allo-isoleucine. researchgate.net Distinguishing between these stereoisomers is critical, as they can have different biological functions and origins. The separation and identification of these stereoisomers require specialized chiral analysis techniques.

The primary methods for chiral analysis involve either chiral chromatography or derivatization with a chiral reagent followed by standard chromatographic separation. nih.govresearchgate.net

Chiral Chromatography: This approach uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For amino acids, CSPs based on macrocyclic glycopeptides (e.g., CHIROBIOTIC phases) or cyclodextrins have proven effective. sigmaaldrich.com Ligand exchange chromatography, where a chiral ligand (such as an L-amino acid) and a metal ion are added to the mobile phase, can also be used to resolve racemates on a standard reversed-phase column. researchgate.net

Chiral Derivatization: This is a common and robust method where the analyte is reacted with a chiral derivatizing agent (e.g., Marfey's reagent or its analogues like L-FDVDA) to form diastereomers. nih.govresearchgate.net These diastereomeric products have different physicochemical properties and can be separated using standard, non-chiral reversed-phase HPLC. nih.govresearchgate.net The separated diastereomers are then detected by mass spectrometry, allowing for the identification and quantification of each original stereoisomer of this compound.

In addition to chromatographic methods, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to differentiate between diastereomers like isoleucine and allo-isoleucine based on distinct chemical shifts and coupling constants of the protons and carbons at the stereocenters. researchgate.netrsc.org This NMR-based approach could be applied to this compound derivatives to confirm their stereochemical configuration.

Table 2: Methodologies for Chiral Analysis of Isoleucine Stereoisomers Applicable to this compound This table summarizes analytical strategies used for the chiral separation of isoleucine, which are directly applicable to its N-methylated form.

| Analytical Technique | Principle | Key Reagents/Columns | Application Notes | References |

| Chiral Derivatization with LC-MS | Analyte is reacted with a chiral agent to form diastereomers, which are then separated on a standard column (e.g., C18) and detected by MS. | Marfey's Reagent, L-FDVDA (1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide) | A highly effective and widely used method for determining enantiomeric purity and assigning stereochemistry. | nih.govresearchgate.net |

| Chiral Ligand-Exchange Chromatography | Formation of transient diastereomeric complexes with a chiral selector and metal ion in the mobile phase, separated on a standard column. | L-isoleucine, Copper Sulfate | The stability of the formed diastereomeric complexes differs, allowing for chromatographic separation. | researchgate.net |

| Chiral Stationary Phase (CSP) Chromatography | Direct separation of enantiomers on a column containing a chiral selector as the stationary phase. | CHIROBIOTIC T, R, TAG; CYCLOBOND | Offers direct resolution without derivatization, though method development can be complex. | sigmaaldrich.com |

| NMR Spectroscopy | Differentiation of diastereomers based on unique chemical shifts and coupling constants of specific nuclei. | High-field NMR spectrometer | Can distinguish between isoleucine and allo-isoleucine configurations by inspecting signals at the α-stereocenter. | researchgate.netrsc.org |

Emerging Research Frontiers and Applications of N Methylisoleucine

Synthetic Biology Approaches for Engineered N-Methylated Peptide Production

The incorporation of N-methylated amino acids like N-Methylisoleucine into peptides is a key strategy for enhancing their therapeutic potential. N-methylation can improve metabolic stability, cell permeability, and bioavailability. nih.govnih.gov Synthetic biology offers powerful tools to overcome the limitations of traditional chemical synthesis and produce these modified peptides in engineered biological systems.

Two primary strategies are being explored for the biosynthesis of N-methylated peptides. The first involves the post-translational modification of a ribosomally synthesized peptide, while the second utilizes engineered translational machinery to directly incorporate N-methylated amino acids during protein synthesis.

Key Research Findings:

Enzyme Engineering: Researchers have focused on engineering peptide α-N-methyltransferases. For example, the enzyme OphMA, which naturally automethylates peptides fused to its C-terminus, has been engineered to methylate amide bonds in various peptide contexts, including those with non-natural amides. nih.govst-andrews.ac.ukbohrium.com This approach opens the door for the enzymatic methylation of peptides containing isoleucine residues to produce this compound-containing peptides.

Ribosomal Engineering: The direct ribosomal incorporation of N-methylated amino acids is a significant area of research. This has been achieved by reprogramming the genetic code and using pre-charged N-methyl aminoacyl-tRNAs in cell-free translation systems. nih.gov Strategies include:

The use of modified ribosomes that can better accommodate the bulkier N-methylated substrates. acs.org

The application of the flexizyme system, which allows for the flexible charging of tRNAs with N-methylated amino acids for use in translation. nih.gov

Employing synthetic tRNA bodies, such as those based on tRNA(Pro), which have been shown to increase the translational incorporation rates of N-methyl amino acids. researchgate.net

These synthetic biology techniques provide a versatile platform for producing peptides containing this compound, enabling the exploration of their structure-activity relationships and potential applications.

| Synthetic Biology Approach | Description | Key Components/Systems | Relevance to this compound |

| Post-Translational Methylation | An enzyme modifies the peptide after it has been synthesized by the ribosome. | Engineered α-N-methyltransferase enzymes (e.g., OphMA variants). nih.gov | An engineered methyltransferase could be designed to specifically recognize and methylate an isoleucine residue within a target peptide. |

| Engineered Ribosomal Translation | The ribosome is engineered to directly incorporate an N-methylated amino acid during peptide synthesis. | Modified ribosomes, specialized tRNAs (e.g., tRNAPro-based), flexizyme system, cell-free protein synthesis (PURE system). nih.govacs.orgresearchgate.net | This compound can be chemically synthesized and pre-charged onto a tRNA molecule for direct incorporation into a growing peptide chain. |

Metabolomic Biomarker Discovery and Pathway Linkages (Excluding Clinical Outcomes)

Metabolomics, the large-scale study of small molecules or metabolites, provides a functional readout of the physiological state of a biological system. nih.gov This approach is instrumental in discovering novel biomarkers and understanding metabolic pathway alterations. This compound has been identified as a metabolite of interest in this context.

The general workflow for metabolomic biomarker discovery involves several stages, from sample analysis to pathway mapping. nih.gov High-throughput techniques like mass spectrometry and nuclear magnetic resonance (NMR) are used to generate metabolic profiles from biological samples. nih.govnih.gov Statistical analysis then identifies metabolites that differ significantly between sample groups, and these candidates are further investigated to understand their biochemical context.

Key Research Findings:

Identification as a Biomarker: In metabolomic profiling studies, this compound has been identified as a small molecule metabolite capable of discriminating between different biological states. nih.gov Its presence and concentration can serve as a component of a larger metabolic signature.

Pathway Linkages: As a derivative of isoleucine, the metabolic origins and fates of this compound are linked to amino acid metabolism. Its presence could signify alterations in several potential pathways:

Protein and Peptide Metabolism: It may be a product of the breakdown of larger peptides that contain N-methylated isoleucine residues.

Amino Acid Modification Pathways: Its formation could result from the specific enzymatic N-methylation of free isoleucine, suggesting activity of a yet-uncharacterized methyltransferase.

Gut Microbiome Activity: The gut flora can produce a vast array of metabolites, and it is plausible that microbial enzymes are involved in the synthesis of this compound from dietary sources. nih.gov

The discovery of this compound as a variable metabolite prompts further investigation into the enzymes and pathways that regulate its concentration, providing deeper insight into cellular metabolism.

| Stage of Discovery | Description | Role of this compound |

| 1. Metabolic Profiling | Comprehensive analysis of small molecules in a biological sample using techniques like mass spectrometry. nih.gov | This compound is detected and quantified as part of the overall metabolome. |

| 2. Biomarker Identification | Statistical methods are used to identify metabolites that show significant changes between different experimental groups. | The concentration of this compound is found to be a statistically significant variable, marking it as a potential biomarker. nih.gov |

| 3. Pathway Analysis | Identified biomarkers are mapped to known biochemical pathways to understand the biological context of their alteration. | This compound is linked to pathways of isoleucine metabolism, protein degradation, and enzymatic methylation, guiding further research. |

Development of Novel Biochemical Probes Incorporating this compound

Biochemical probes are specialized molecules used to study and manipulate biological processes in a controlled manner. mskcc.org The unique properties of this compound make it an attractive component for the design of novel probes to investigate protein function, enzyme activity, and molecular interactions. The incorporation of non-proteinogenic amino acids is a common strategy to enhance the stability and functionality of such probes. frontiersin.org

The development of probes based on this compound can leverage its inherent characteristics: the N-methyl group provides steric bulk and removes a hydrogen bond donor, which can alter binding conformations and increase resistance to enzymatic degradation by proteases. nih.gov

Potential Applications in Probe Development:

Protease-Resistant Peptide Probes: Peptides are often used as probes to study protein-protein interactions. frontiersin.org However, their utility can be limited by rapid degradation. Incorporating this compound into a peptide sequence can significantly increase its stability, leading to a more robust probe for cellular and in vivo assays.

Probes for Studying Methyltransferases: A synthetic peptide containing an isoleucine residue could serve as a substrate probe for enzymes suspected of having N-methyltransferase activity. The conversion of the isoleucine to this compound would be a direct measure of enzyme activity.

Isotopically Labeled Probes for NMR Studies: Synthesizing this compound with stable isotopes (e.g., ¹³C or ¹⁵N) would create a powerful tool for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov When incorporated into a peptide or protein, the unique signals from the labeled N-methyl group could be used to report on side-chain dynamics, ligand binding events, and CH-π interactions at atomic resolution. nih.gov

The design of such probes represents a frontier in chemical biology, where the specific features of this compound can be harnessed to create sophisticated tools for biochemical research.

| Probe Type | Design Principle | Potential Research Application |

| Stabilized Peptide Ligand | A biologically active peptide is synthesized with this compound replacing a standard isoleucine residue. | Studying protein-protein interactions in complex biological media where proteolytic degradation is a concern. frontiersin.org |

| Enzyme Substrate Probe | A short peptide containing isoleucine is used as a potential substrate for an uncharacterized methyltransferase enzyme. | Discovering and characterizing novel enzymes involved in peptide N-methylation. |

| NMR Spectroscopy Probe | This compound is synthesized with ¹³C or ¹⁵N isotopes and incorporated into a protein or peptide. | Mapping ligand binding sites and studying protein conformational changes with high precision. nih.gov |

Q & A

Q. How can researchers detect and quantify this compound in complex biological matrices like serum or tissue?

- Methodology : Optimize sample preparation using protein precipitation (e.g., methanol:acetonitrile) to reduce matrix interference. Apply targeted metabolomics workflows with isotope-labeled internal standards (e.g., ¹³C-labeled this compound) for calibration. Use receiver operating characteristic (ROC) curves to validate sensitivity and specificity, as demonstrated in collagen-induced arthritis models (AUC = 1.0, p = 2.2 × 10⁻⁸) . Normalize peak intensities to total protein content or internal controls to account for batch effects .

Q. What is the known biological role of this compound in metabolic pathways?

- Methodology : Investigate its incorporation into non-ribosomal peptides (NRPs) via biosynthetic gene clusters (BGCs) in cyanobacteria. For example, AesF and AesG NRPS modules in Aetokthonos hydrillicola activate and methylate isoleucine, forming this compound residues critical for toxin production . In disease models, correlate its abundance with inflammatory markers (e.g., in rheumatoid arthritis) using Spearman’s rank correlation to assess statistical significance .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s therapeutic potential in autoimmune diseases?

- Methodology :

- Experimental Design : Use a collagen-induced arthritis (CIA) mouse model with three cohorts: control, disease, and disease + intervention (e.g., methotrexate). Collect longitudinal metabolomic profiles of red blood cells (RBCs) to track this compound dynamics .

- Data Collection : Apply untargeted metabolomics via LC-QTOF-MS, followed by orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify discriminant metabolites. Validate findings with Western blotting or ELISA for cytokines (e.g., TNF-α) .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and power analysis for sample size determination .

Q. What genomic and bioinformatic approaches are used to study this compound biosynthesis in microorganisms?

- Methodology :

- Genome Mining : Use antiSMASH or PRISM to identify NRPS BGCs in cyanobacterial genomes. Look for adenylation domains with substrate specificity for isoleucine and adjacent N-methyltransferase domains .

- Heterologous Expression : Clone candidate BGCs (e.g., aesA-G) into E. coli or Streptomyces hosts. Validate activity via LC-MS/MS detection of this compound in culture supernatants .

- Phylogenetic Analysis : Construct maximum-likelihood trees for NRPS genes to trace evolutionary conservation across toxin-producing strains .

Q. How can researchers resolve contradictory findings regarding this compound’s abundance in disease models?

- Methodology :

- Meta-Analysis : Aggregate datasets from public repositories (e.g., MetaboLights) and apply random-effects models to account for inter-study variability. Use Cochran’s Q test to assess heterogeneity .

- Technical Validation : Replicate experiments using orthogonal methods (e.g., NMR vs. MS) and spike-in controls. For example, in CIA models, verify this compound’s elevation via Mann-Whitney U tests (p < 0.01) .

- Confounding Factors : Adjust for covariates like diet, microbiome composition, and drug metabolism using multivariate regression .

Q. What statistical frameworks are recommended for validating this compound as a biomarker?

- Methodology :

- ROC-AUC Analysis : Calculate AUC values to evaluate diagnostic accuracy (e.g., AUC = 1.0 for this compound in CIA models) .

- Multiple Testing Correction : Apply Benjamini-Hochberg FDR control to mitigate false positives in high-throughput metabolomic studies .

- Machine Learning : Train support vector machines (SVMs) or random forests on metabolomic datasets to classify disease states and assess feature importance via permutation importance scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.